Remdesivir nucleoside monophosphate
Vue d'ensemble
Description
Remdesivir nucleoside monophosphate is a metabolite of Remdesivir . Remdesivir is a nucleoside analogue with effective antiviral activity against SARS-CoV and MERS-CoV .
Molecular Structure Analysis
Remdesivir is an adenosine triphosphate analogue . A 3.9-Å-resolution cryo-EM reconstruction of a remdesivir-stalled RNA-dependent RNA polymerase complex revealed full incorporation of 3 copies of remdesivir monophosphate (RMP) and a partially incorporated fourth RMP in the active site .
Chemical Reactions Analysis
Remdesivir is metabolized by both cytochrome P450 (CYP) and non-CYP enzymes such as carboxylesterases .
Physical And Chemical Properties Analysis
Remdesivir exhibits a linear profile following single-dose i.v. administration over 2 hours of RDV solution formulation across the dose range of 3–225 mg .
Applications De Recherche Scientifique
Pharmacokinetics and Tissue Distribution
- Summary of Application: This study aimed to understand the pharmacokinetics and tissue distribution of Remdesivir and its metabolites, including nucleotide monophosphate (RMP), in mice .
- Methods of Application: Mice were administered 20 mg/kg of Remdesivir intravenously. The concentrations of Remdesivir, RMP, nucleotide triphosphate (RTP), and nucleoside (RN) in the blood, heart, liver, lung, kidney, testis, and small intestine were quantified .
- Results: Remdesivir was rapidly and completely metabolized in the blood, with barely detectable levels after 0.5 hours. However, its metabolites RMP and RN exhibited higher blood levels with increased residence times. The area under the concentration versus time curve up to the last measured point in time (AUC0-t) values of RMP and RN were 4558 and 136,572 h∙nM, respectively. The maximum plasma concentration (Cmax) values of RMP and RN were 2896 nM and 35,819 nM, respectively .
Antiviral Activity Against RNA Viruses
- Summary of Application: Remdesivir has been identified as a promising drug against COVID-19 due to its broad-spectrum antiviral activities against RNA viruses .
- Methods of Application: The specific methods of application are not detailed in the source, but it mentions that Remdesivir has been authorized for use in the treatment of COVID-19 by the U.S. Food and Drug Administration and the European Medicines Agency .
- Results: The results or outcomes obtained are not quantitatively detailed in the source. However, it is mentioned that Remdesivir has shown effectiveness in remedying hospitalized COVID-19 patients .
Drug Interaction Potential
- Summary of Application: This study aimed to understand the drug interaction potential of Remdesivir .
- Methods of Application: The study evaluated the currently available absorption, distribution, metabolism, elimination (ADME) properties, pharmacokinetics (PK), and drug-drug interaction (DDI) information about Remdesivir .
- Results: The study found that Remdesivir is metabolized by both cytochrome P450 (CYP) and non-CYP enzymes such as carboxylesterases . By understanding these properties, clinicians can prevent subtherapeutic and supratherapeutic levels of Remdesivir and thus avoid further complications in COVID-19 patients .
Lung Cell Activation of Phosphoramidates
- Summary of Application: This study focused on the lung cell activation of phosphoramidates, with Remdesivir as the central case study .
- Methods of Application: The study describes the antiviral potency and in vitro metabolism evidence for lung cell activation of phosphoramidates .
- Results: The study suggests that the lung delivery of nucleoside monophosphate analogs using prodrugs warrants further investigation toward the development of novel respiratory antivirals .
Drug Interaction Potential
- Summary of Application: This study aimed to understand the drug interaction potential of Remdesivir .
- Methods of Application: The study evaluated the currently available absorption, distribution, metabolism, elimination (ADME) properties, pharmacokinetics (PK), and drug-drug interaction (DDI) information about Remdesivir .
- Results: The study found that Remdesivir is metabolized by both cytochrome P450 (CYP) and non-CYP enzymes such as carboxylesterases . By understanding these properties, clinicians can prevent subtherapeutic and supratherapeutic levels of Remdesivir and thus avoid further complications in COVID-19 patients .
Lung Cell Activation of Phosphoramidates
- Summary of Application: This study focused on the lung cell activation of phosphoramidates, with Remdesivir as the central case study .
- Methods of Application: The study describes the antiviral potency and in vitro metabolism evidence for lung cell activation of phosphoramidates .
- Results: The study suggests that the lung delivery of nucleoside monophosphate analogs using prodrugs warrants further investigation toward the development of novel respiratory antivirals .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N5O7P/c13-4-12(8-2-1-6-11(14)15-5-16-17(6)8)10(19)9(18)7(24-12)3-23-25(20,21)22/h1-2,5,7,9-10,18-19H,3H2,(H2,14,15,16)(H2,20,21,22)/t7-,9-,10-,12+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHOHJWLOOFLMW-LTGWCKQJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)COP(=O)(O)O)O)O)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=NC=NN2C(=C1)[C@]3([C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N5O7P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Remdesivir nucleoside monophosphate |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.